Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Description
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a benzoic acid derivative featuring a piperidine moiety linked via a methoxy group at the 3-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications.
Properties
IUPAC Name |
ethyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-4-3-5-14(10-13)19-11-12-6-8-16-9-7-12;/h3-5,10,12,16H,2,6-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVROQSDALVWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: 3-hydroxybenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-hydroxybenzoate.
Nucleophilic Substitution: The ethyl 3-hydroxybenzoate is then reacted with piperidine in the presence of a suitable catalyst to form Ethyl 3-(4-piperidinylmethoxy)benzoate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the piperidine moiety.
Scientific Research Applications
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Ethyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 313.82 g/mol. The compound features a benzoate group substituted with an ethoxy and a piperidinyl moiety, which enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical applications .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate receptor activity or inhibit certain enzymes involved in metabolic pathways . The exact molecular targets remain under investigation, but the compound's ability to bind to various biological targets suggests diverse pharmacological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies show that it may reduce inflammation through modulation of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .
Local Anesthetic Potential
Similar compounds have been investigated for their local anesthetic effects. For instance, related benzoate derivatives have shown promising results in local anesthesia experiments, indicating that this compound may possess similar properties .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Modulates inflammatory mediators | |
| Local Anesthetic | Potential anesthetic effects |
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Initial toxicity studies suggest low toxicity levels, making it a candidate for further pharmacological evaluation . However, comprehensive toxicity profiles are necessary to ensure safety for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
